2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide
Overview
Description
2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide typically involves the reaction of 4-chlorophenol with 2-methylphenylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous toluene or dichloromethane
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and heat transfer
Purification steps: Including recrystallization and chromatography to obtain high-purity product
Quality control: Analytical techniques such as HPLC and NMR spectroscopy to ensure product consistency
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction of the amide group to form amines
Substitution: Halogen substitution reactions, particularly involving the chlorine atom
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide
Major Products
Oxidation: Formation of quinones and other oxidized derivatives
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor binding: Binding to receptors and altering signal transduction pathways
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)acetic acid
- 2-(4-chlorophenoxy)-N-methylacetamide
- 2-(4-bromophenoxy)-N-(2-methylphenyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-4-2-3-5-14(11)17-15(18)10-19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJDWILMECZRKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354782 | |
Record name | STK032055 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62095-60-7 | |
Record name | 2-(4-Chlorophenoxy)-N-(2-methylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62095-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | STK032055 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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